![molecular formula C9H15N3O4 B1439992 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1235440-33-1](/img/structure/B1439992.png)
1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly known as DETC, is an organic compound derived from the reaction of ethyl acetate and hydrazine hydrate. DETC is a versatile compound that has been used in a variety of scientific studies and laboratory experiments. It has several advantages over other compounds due to its stability, solubility, and low toxicity.
Scientific Research Applications
Synthesis of Tetrahydroisoquinoline Derivatives
This compound serves as a precursor in the synthesis of tetrahydroisoquinoline derivatives , which are significant in medicinal chemistry. The Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are employed to transform diastereomeric morpholinone derivatives into tetrahydroisoquinoline carboxylic acids. These acids are crucial building blocks for natural products and synthetic pharmaceuticals .
Antileishmanial and Antimalarial Drug Development
The triazole derivative is instrumental in creating compounds with potent antileishmanial and antimalarial activities . Hydrazine-coupled pyrazoles synthesized using this compound have shown superior activity against Leishmania aethiopica and Plasmodium berghei, suggesting potential as pharmacophores for new treatments .
Molecular Docking Studies
In computational chemistry, this compound can be used in molecular docking studies to predict the orientation of a substrate to a protein’s active site. This aids in the rational design of drugs with enhanced binding properties and efficacy .
Biological Activity Profiling
Researchers can utilize this compound to profile the biological activity of new chemical entities. It can help in identifying the pharmacological effects of derivatives, including their potential as anti-inflammatory, antiviral, antifungal, or anticancer agents .
Chemical Synthesis of Boronic Acids
The compound is also used in the chemical synthesis of boronic acids , which are essential in cross-coupling reactions to create complex organic molecules. These reactions are foundational in the development of new materials and drugs .
Inhibitors for Enzymatic Reactions
Derivatives of this compound can act as inhibitors for various enzymatic reactions. For instance, they can inhibit catechol-O-methyltransferase, which is relevant in the treatment of Parkinson’s disease .
properties
IUPAC Name |
1-(2,2-diethoxyethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-8(16-4-2)6-12-5-7(9(13)14)10-11-12/h5,8H,3-4,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSRRWEOUHHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(N=N1)C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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